molecular formula C7H9NS B1521623 2-(2-Thienyl)azetidine CAS No. 777886-76-7

2-(2-Thienyl)azetidine

Cat. No.: B1521623
CAS No.: 777886-76-7
M. Wt: 139.22 g/mol
InChI Key: ABDXALOYXTXLSK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a thiophene moiety at the 2-position. This structure combines the conformational constraints of the azetidine ring with the electronic and steric properties of the thienyl group, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis often involves strategies such as Horner–Wadsworth–Emmons reactions or aza-Michael additions, enabling efficient functionalization . Notably, this compound derivatives have shown high binding affinities for β2*-nicotinic acetylcholine receptors (nAChRs), positioning them as promising candidates for neurological therapeutics .

Scientific Research Applications

Antimicrobial Activity

2-(2-Thienyl)azetidine has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity.

  • Gram-Positive Bacteria : Research indicates that certain derivatives of this compound demonstrate potent activity against Staphylococcus aureus and Enterococcus faecalis. For instance, a study reported that the azetidine derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like norfloxacin, suggesting their potential as new antibacterial agents .
  • Structure-Activity Relationship (SAR) : The presence and position of substituents on the azetidine ring significantly affect antimicrobial efficacy. For example, compounds with a para-substituted benzyl moiety generally exhibited higher activity compared to those with thienyl substitutions . The absence of chlorine substituents also correlated with increased antibacterial effectiveness against specific strains .

Synthetic Utility

The synthesis of this compound and its derivatives involves various methodologies that enhance their functionalization and application in drug development.

  • Synthesis Techniques : Recent studies have highlighted efficient synthetic routes for producing this compound. These include cycloaddition reactions and Passerini reactions, which enable the generation of diverse functionalized azetidines . The use of biocatalysts has also been explored to improve yields and selectivity in these reactions.
  • Functionalization Potential : The ability to modify the azetidine core allows for the creation of libraries of compounds that can be screened for biological activity. This versatility makes this compound a valuable scaffold in medicinal chemistry .

Drug Development Potential

Given its promising biological activities, this compound is being considered for further development as a pharmaceutical agent.

  • Antibacterial Development : The compound's effectiveness against resistant strains of bacteria positions it as a candidate for developing new antibiotics. Its relatively straightforward synthesis from readily available precursors facilitates further exploration into structure-activity relationships to optimize its pharmacological profile .
  • Potential Applications Beyond Antimicrobials : The unique structural features of this compound may also lend themselves to applications in other therapeutic areas, such as anticancer or anti-inflammatory drugs, although more research is needed to elucidate these possibilities.

Data Table: Summary of Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Notes
1Staphylococcus aureus4Comparable to norfloxacin
2Enterococcus faecalis>512Loss of activity with chlorine substituents
3Staphylococcus aureus8.6Higher activity without ortho chlorine

Mechanism of Action

The mechanism by which 2-(2-Thienyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ring Size and Saturation: Azetidine vs. Pyrrolidine and Bicyclic Amines

The azetidine ring’s smaller size and higher ring strain compared to five-membered (e.g., pyrrolidine) or bicyclic amines significantly influence pharmacological activity. In radioligand binding studies, 2-(2-Thienyl)azetidine (compound 13) exhibited subnanomolar to nanomolar Ki values (0.6–15.4 nM) at β2*-nAChRs, whereas pyrrolidine analogues (e.g., compound 18) showed 30-fold reduced potency (Ki = 23.1–176 nM). Expanding the azetidine to a 3-azabicyclo[3.1.0]hex-2-yl group (compounds 42 and 43) further decreased affinity (>300-fold, Ki = 213–296 nM), underscoring the azetidine ring’s optimal size for receptor interaction .

Key Insight : The azetidine ring’s compact structure enhances steric complementarity with β2*-nAChRs, while larger rings disrupt binding.

Substituent Effects on Pharmacological Activity

Modifications to the azetidine ring or thienyl group alter activity:

  • N-Methylation : N-Methyl pyrrolidine (compound 23 ) restored binding affinities to azetidine-like levels (Ki = 1.2–4.3 nM), suggesting methylation mitigates steric hindrance in larger rings .
  • Hydroxyl Group Replacement: Replacing the hydroxyl group in this compound with fluorine or carbamoyl groups maintained subnanomolar binding, while morpholine substitutions (compound 27) reduced affinity, indicating polar interactions are non-essential but modulable .

Thienyl Positional Isomerism and Stereochemical Outcomes

The thienyl group’s position (2- vs. 3-) impacts stereoselectivity in reactions. In phosphonate-directed catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., 5n ) achieved higher enantioselectivity (97:3 er) than 3-thienyl analogues (5o , 88:12 er). This disparity highlights the electronic and steric influence of thienyl positioning on reaction pathways .

Comparison with Other Azetidine Derivatives

  • 2-(Azetidin-2-yl)acetic acid : Lacks the thienyl group but serves as a precursor for functionalized azetidines. Its applications are broader in agrochemicals and materials, unlike this compound’s niche in neuroscience .
  • 4-(2-Aminophenoxy)azetidin-2-one: A β-lactam derivative with antimicrobial and anti-inflammatory activities, diverging from this compound’s nAChR targeting .

Data Tables

Table 1. Binding Affinities (Ki, nM) of Azetidine Analogues at β2*-nAChRs

Compound Azetidine Ring α4β2-nAChR α4β2*-nAChR α3β4-nAChR
13 Azetidine 0.6–1.2 1.5–15.4 >7000
18 Pyrrolidine 23.1 176 >7000
42 Bicyclic amine 213 296 >7000

Source: Adapted from .

Table 2. Enantioselectivity in CAHB of Thienyl Derivatives

Compound Thienyl Position Enantiomeric Ratio (er) Yield (%)
5n 2-Thienyl 97:3 85
5o 3-Thienyl 88:12 80

Source: .

Biological Activity

2-(2-Thienyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with neurotransmitter systems, and cytotoxic effects against cancer cells.

Chemical Structure

The compound features a thienyl group attached to an azetidine ring, which contributes to its pharmacological properties. The thienyl moiety is known for enhancing the lipophilicity and biological activity of compounds.

Antibacterial Activity

Recent studies have demonstrated that azetidine derivatives, including those with thienyl substitutions, exhibit significant antibacterial activity. Notably:

  • Minimum Inhibitory Concentrations (MICs) : Research indicates that this compound derivatives show varying MIC values against different bacterial strains. For example, azetidine derivatives with thienyl groups demonstrated MIC values ranging from 2μg/mL2\,\mu g/mL to 512μg/mL512\,\mu g/mL depending on the specific bacterial strain tested .
  • Structure-Activity Relationship (SAR) : The presence of the thienyl group has been correlated with enhanced antibacterial potency compared to other substituents. In a comparative study, compounds with 2-thienyl substitutions exhibited better activity against Staphylococcus aureus and Enterococcus faecalis than their non-thienyl counterparts .

Neurotransmitter Interaction

Research has also evaluated the role of this compound in modulating neurotransmitter systems:

  • GABA Uptake Inhibition : A study focused on azetidine derivatives found that certain compounds exhibited inhibitory effects on gamma-aminobutyric acid (GABA) uptake. Specifically, derivatives substituted at the 2-position showed IC50 values as low as 2.01μM2.01\,\mu M for GAT-1 transporters . This suggests potential applications in treating neurological disorders by enhancing GABAergic transmission.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

  • Cancer Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (hepatocarcinoma) and MCF-7 (breast cancer). The results indicated that at higher concentrations (around 36μM36\,\mu M), it exhibited cytotoxic effects .
  • IC50 Values : The IC50 values for various azetidine derivatives were reported to be in the range of 0.6317μM0.63-17\,\mu M, indicating a promising potential for further development as anticancer agents .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antibacterial Efficacy : A comparative analysis of thienyl-substituted azetidines showed that compounds with a para-chloro substitution alongside the thienyl group displayed significantly enhanced antibacterial activity against multiple strains of bacteria .
  • Neuropharmacological Effects : In a study examining the effects on GABA transporters, compounds featuring the thienyl group were found to selectively inhibit GABA uptake, suggesting their potential as therapeutic agents in anxiety and seizure disorders .
  • Cytotoxicity Profiles : Research involving various azetidine derivatives demonstrated that those with thienyl substitutions had varying cytotoxic profiles across different cancer cell lines, indicating selective toxicity that could be leveraged for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Thienyl)azetidine, and what key reaction conditions must be controlled?

  • Methodological Answer: Synthesis typically involves cyclization or substitution reactions. For example, azetidine rings can be formed via intramolecular nucleophilic substitution using precursors like β-chloroamines. Key conditions include temperature control (0–25°C for sensitive intermediates) and anhydrous environments to prevent side reactions. Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be employed for functional group modifications . Purity optimization requires chromatographic techniques (e.g., flash chromatography) and reaction monitoring via TLC or LC-MS .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms ring structure and substituent positions, with characteristic shifts for azetidine protons (~3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-S bonds in the thienyl group). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer: Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Conduct reactions in fume hoods to avoid inhalation. Waste must be segregated into halogenated solvent containers due to potential thiophene byproducts. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting toxicity databases (e.g., PubChem) for first-aid guidelines .

Q. What physicochemical properties of this compound influence its solubility and stability?

  • Methodological Answer: The compound’s small ring strain increases reactivity, while the thienyl group enhances lipophilicity (logP ~1.5–2.0). Solubility in polar solvents (e.g., DMSO) is moderate but pH-dependent due to the basic azetidine nitrogen (pKa ~9–10). Stability studies under varying pH and temperature conditions are recommended to optimize storage (e.g., -20°C under argon) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer: Use in vitro assays targeting receptors with known affinity for azetidine derivatives (e.g., dopamine transporters or kinase enzymes). Cell viability assays (MTT or ATP-based) in cancer lines (e.g., HeLa or MCF-7) can assess cytotoxicity. Dose-response curves (1 nM–100 μM) and positive controls (e.g., GBR 12909 for transporter studies) are critical for validating activity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up in medicinal chemistry projects?

  • Methodological Answer: Employ continuous flow reactors to enhance heat transfer and reduce side reactions. Catalytic systems (e.g., Pd/C for hydrogenation) improve efficiency. Design-of-experiment (DoE) approaches can optimize variables (e.g., solvent polarity, catalyst loading). Process analytical technology (PAT) monitors real-time yield .

Q. What strategies resolve contradictory bioactivity data in derivatives with varying substituents?

  • Methodological Answer: Perform comparative SAR studies using analogues with fluorinated or methylated phenyl groups. Computational docking (e.g., AutoDock Vina) identifies steric/electronic effects on target binding. Meta-analysis of bioactivity datasets (e.g., ChEMBL) clarifies trends in potency vs. substituent position .

Q. How can computational modeling predict the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer: Use QSAR models to correlate logP, polar surface area, and H-bond donors with bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. ADMET predictors (e.g., SwissADME) estimate metabolic stability and CYP450 interactions .

Q. What experimental approaches validate target engagement in complex biological systems?

  • Methodological Answer: Radioligand binding assays (e.g., ³H-labeled compounds) quantify affinity for targets like DAT or SERT. CRISPR-Cas9 knockouts in cell models confirm specificity. In vivo microdialysis in rodent brains measures neurotransmitter modulation .

Q. How can researchers address reproducibility challenges in azetidine derivative synthesis?

  • Methodological Answer: Document reaction parameters rigorously (e.g., humidity, catalyst lot numbers). Use high-purity reagents (≥99%) and standardized workup protocols. Collaborative validation via platforms like Zenodo ensures data transparency. Cross-check spectral data with public databases (e.g., NMRShiftDB) .

Properties

IUPAC Name

2-thiophen-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDXALOYXTXLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655586
Record name 2-(Thiophen-2-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777886-76-7
Record name 2-(Thiophen-2-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(2-Thienyl)azetidine
2-(2-Thienyl)azetidine
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2-(2-Thienyl)azetidine

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